N-(3-fluorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
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Overview
Description
N-(3-fluorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine: is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorobenzyl group, a methyl-oxadiazole moiety, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine under acidic conditions to form the oxadiazole ring.
Attachment of the fluorobenzyl group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.
Construction of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable amidine and a β-dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluorobenzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-fluorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-fluorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- N-(3-bromobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- N-(3-methylbenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Uniqueness
N-(3-fluorobenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O/c1-9-19-14(21-20-9)12-7-16-8-18-13(12)17-6-10-3-2-4-11(15)5-10/h2-5,7-8H,6H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQWILGFESQUOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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